molecular formula C20H28O B014616 13-cis-Retinal CAS No. 472-86-6

13-cis-Retinal

Katalognummer: B014616
CAS-Nummer: 472-86-6
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: NCYCYZXNIZJOKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

All-trans-Retinal ist ein Derivat von Vitamin A und spielt eine entscheidende Rolle im Sehzyklus. Es ist die Aldehydform von Vitamin A und an der Phototransduktion in der Retina beteiligt, wo es bei Lichteinwirkung von 11-cis-Retinal umgewandelt wird. Diese Umwandlung ist für das Sehen unerlässlich, da sie eine Reihe von biochemischen Reaktionen auslöst, die letztendlich zur visuellen Wahrnehmung führen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

All-trans-Retinal kann durch Oxidation von All-trans-Retinol synthetisiert werden. Der Prozess beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Pyridiniumchlorochromat (PCC) oder Mangandioxid (MnO2) unter kontrollierten Bedingungen, um die selektive Bildung der Aldehydgruppe zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird All-trans-Retinal häufig durch Fermentation gentechnisch veränderter Mikroorganismen hergestellt, die Beta-Carotin in All-trans-Retinal umwandeln können. Dieser biotechnologische Ansatz wird aufgrund seiner Effizienz und Nachhaltigkeit im Vergleich zur traditionellen chemischen Synthese bevorzugt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

All-trans-Retinal durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

All-trans-Retinal hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

All-trans-Retinal übt seine Wirkungen hauptsächlich durch seine Rolle im Sehzyklus aus. Nach Absorption von Licht wird 11-cis-Retinal zu All-trans-Retinal isomerisiert, das dann das Opsin-Protein in Photorezeptorzellen aktiviert. Diese Aktivierung löst eine Kaskade von biochemischen Reaktionen aus, die zur Erzeugung eines elektrischen Signals führen, das zur visuellen Verarbeitung an das Gehirn übertragen wird .

Wissenschaftliche Forschungsanwendungen

Dermatological Conditions

13-cis-Retinoic acid, derived from 13-cis-retinal, is extensively used in treating severe dermatological disorders. It is particularly effective for conditions such as:

  • Severe nodulocystic acne : Approved for use in the United States since 1982, it significantly reduces acne lesions and prevents scarring.
  • Psoriasis : Demonstrates efficacy in managing this chronic skin condition by modulating cell proliferation and differentiation.
  • Other skin disorders : Includes conditions like Darier's disease, granuloma annulare, and hidradenitis suppurativa .

The pharmacological properties of 13-cis-retinoic acid allow it to exert antiproliferative effects on keratinocytes, making it a potent treatment option for various skin malignancies.

Oncology

The anticancer properties of 13-cis-retinoic acid have been investigated in several studies. Its applications include:

  • Acute Promyelocytic Leukemia (APL) : Used as a differentiation agent, it significantly improves survival rates when combined with chemotherapy.
  • Skin cancers : Shows promise in treating precancerous lesions and various skin malignancies, including actinic keratosis and cutaneous T-cell lymphoma .
  • Breast and lung cancers : Research indicates potential benefits in managing these cancers through retinoid therapy, although further studies are needed to establish definitive protocols .

Mechanistic Insights

The mechanisms through which this compound exerts its effects involve interactions with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions modulate gene transcription related to cell growth and differentiation. The conversion of this compound into biologically active forms like all-trans-retinoic acid is critical for its therapeutic efficacy .

Case Study 1: Acne Treatment

A clinical trial involving 525 subjects demonstrated that treatment with 13-cis-retinoic acid led to significant reductions in acne lesions. Patients reported improved skin texture and reduced inflammation over a treatment period of six months. Side effects included dryness and photosensitivity but were manageable .

Case Study 2: Neuroblastoma

In a study focusing on high-risk neuroblastoma patients, the administration of 13-cis-retinoic acid post-chemotherapy showed a marked decrease in recurrence rates. The study highlighted the importance of RAR-α expression in mediating the therapeutic effects of retinoids .

Pharmacokinetics

The pharmacokinetics of 13-cis-retinoic acid reveal a long terminal half-life, allowing for sustained therapeutic effects. Studies show that plasma concentrations peak approximately four hours post-administration, with a gradual decline over time. The compound's distribution is primarily within the skin and subcutaneous tissues, which correlates with its dermatological applications .

Wirkmechanismus

All-trans-Retinal exerts its effects primarily through its role in the visual cycle. Upon absorption of light, 11-cis-Retinal is isomerized to all-trans-Retinal, which then activates the opsin protein in photoreceptor cells. This activation triggers a cascade of biochemical reactions that lead to the generation of an electrical signal, which is transmitted to the brain for visual processing .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

All-trans-Retinal ist aufgrund seiner spezifischen Rolle im Sehzyklus einzigartig. Im Gegensatz zu seinen Isomeren und Derivaten ist es direkt am Phototransduktionsprozess beteiligt, wodurch es für das Sehen unverzichtbar ist. Seine Fähigkeit, zu isomerisieren und nach Lichteinwirkung eine biologische Reaktion auszulösen, unterscheidet es von anderen Retinoiden .

Biologische Aktivität

13-cis-Retinal, a geometric isomer of retinal, plays a crucial role in the visual cycle and has significant implications in various biological processes. This compound is particularly important due to its involvement in vision and potential therapeutic applications in dermatology and oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and clinical significance.

This compound (C20_{20}H28_{28}O) is a derivative of vitamin A and is structurally characterized by a double bond configuration that differs from its all-trans counterpart. Its unique structure contributes to its specific biological functions.

Visual Cycle Inhibition
this compound acts as an inhibitor in the visual cycle, particularly affecting the regeneration of rhodopsin. It has been shown to inhibit the enzyme retinoid isomerase, which is crucial for converting all-trans-retinal to 11-cis-retinal, a necessary step for visual phototransduction . This inhibition can lead to altered visual sensitivity and has implications for conditions such as retinitis pigmentosa.

Impact on Retinoid Metabolism
Research indicates that this compound influences retinoid metabolism significantly. In experimental models, administration of this compound resulted in increased levels of all-trans retinyl esters while decreasing 11-cis retinol levels . This suggests that this compound may alter the balance of retinoid species within the retina, impacting overall visual function.

Biological Activity in Clinical Applications

Dermatological Uses
this compound has been extensively studied for its therapeutic effects in dermatology, particularly in treating acne and other skin disorders. Its efficacy is often attributed to its ability to modulate cellular differentiation and proliferation, acting similarly to all-trans-retinoic acid but with different pharmacokinetic properties .

Oncological Implications
In oncology, this compound has shown promise in reducing the incidence of non-melanoma skin cancers. A study involving patients with a history of skin cancer demonstrated that treatment with 13-cis-retinoic acid (a metabolite of this compound) reduced tumor recurrence rates . The compound's ability to influence gene expression related to cell growth and differentiation underlies its potential as a chemopreventive agent.

Metabolism and Pharmacokinetics

The metabolism of this compound involves conversion into various active forms through enzymatic reactions. It can be metabolized into 13-cis-retinoic acid, which exhibits different biological activities compared to its parent compound. Key enzymes involved include retinaldehyde dehydrogenases and cytochrome P450 enzymes .

Table: Metabolic Pathways of this compound

EnzymeReactionProduct
Retinaldehyde dehydrogenaseOxidation of this compound13-cis-retinoic acid
Cytochrome P450Hydroxylation of retinoidsVarious hydroxylated forms
IsomeraseConversion between cis and trans formsAll-trans retinol

Case Studies

Case Study: Visual Cycle Modulation
A study conducted on rats demonstrated that administration of isotretinoin (a derivative of 13-cis-retinoic acid) led to significant changes in retinoid accumulation in retinal pigment epithelium (RPE) tissues. The results indicated a marked decrease in 11-cis retinal levels while increasing all-trans retinyl esters, demonstrating the compound's role in modulating visual cycle dynamics .

Case Study: Dermatological Efficacy
In a clinical trial involving patients with severe acne, treatment with oral isotretinoin resulted in significant improvement in skin condition. The study highlighted the compound's ability to reduce sebum production and promote cellular turnover, leading to decreased acne lesions .

Q & A

Basic Research Questions

Q. How can 13-cis-Retinal be reliably quantified in biological samples, and what methodological considerations are critical for minimizing isomerization during extraction?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a normal-phase column and UV-Vis detection (e.g., 360–400 nm range) to separate and quantify this compound alongside other isomers. To minimize isomerization during extraction:

  • Rapidly homogenize samples in ice-cold organic solvents (e.g., hexane/ethyl acetate) under dim red light to prevent photoisomerization .
  • Optimize extraction time (e.g., ≤4 minutes) to reduce thermal degradation, as prolonged exposure to room temperature can alter isomer ratios .

Q. What factors influence the equilibrium between 13-cis and all-trans retinal isomers in dark-adapted systems?

  • Methodological Answer : The equilibrium depends on:

  • Temperature : At 0–38°C, dark-adapted bacteriorhodopsin maintains a stable 2:1 ratio (13-cis:all-trans). Above 40°C, thermal destabilization occurs, shifting the ratio toward all-trans due to non-linear van’t Hoff behavior .
  • Chromophore environment : Protein binding stabilizes this compound in hydrophobic pockets, whereas free retinal in solution favors all-trans .
    • Experimental Optimization : Conduct extractions at ≤4°C and use rapid quenching (e.g., liquid nitrogen) to preserve native ratios .

Q. What spectroscopic characteristics distinguish this compound from other retinal isomers in situ?

  • Methodological Answer : this compound exhibits a distinct absorbance maximum at 554 nm when reconstituted with bacterioopsin at 2°C, compared to 568 nm for all-trans. Differential spectroscopy (e.g., subtracting light-adapted spectra from dark-adapted) can isolate the 13-cis contribution .

Advanced Research Questions

Q. How can researchers resolve contradictions between reported 13-cis:all-trans retinal ratios in dark-adapted bacteriorhodopsin?

  • Methodological Answer : Earlier studies reporting a 1:1 ratio used slower extraction methods, allowing partial isomerization during sample processing. Improved techniques (e.g., sub-4-minute extraction with ice-cold solvents) yield a 2:1 ratio, as validated by chromatographic and spectral reconstruction analyses . To address discrepancies:

  • Compare extraction protocols across studies and replicate conditions with internal standards (e.g., synthetic this compound) .
  • Use circular dichroism (CD) spectroscopy to validate isomer-specific protein-chromophore interactions .

Q. What experimental designs are recommended for investigating the non-linear thermal behavior of the 13-cis/all-trans equilibrium in purple membranes?

  • Methodological Answer :

  • Variable-temperature spectroscopy : Measure absorbance changes (480–600 nm) across 0–90°C to track isomer-specific spectral shifts .
  • Kinetic modeling : Fit van’t Hoff plots to multi-step equilibrium models (e.g., including intermediate states like distorted all-trans isomers) rather than assuming a single thermal equilibrium .
  • Mutagenesis : Engineer bacteriorhodopsin mutants to probe how specific residues stabilize this compound at high temperatures .

Q. How does the conformational stability of this compound in optogenetic tools impact ion channel activation kinetics?

  • Methodological Answer : In channelrhodopsins, this compound’s rapid relaxation to all-trans (millisecond timescale) limits ion channel open time. To optimize activation kinetics:

  • Site-directed mutagenesis : Modify residues near the retinal-binding pocket (e.g., C128 or D156 in ChR2) to slow thermal relaxation .
  • Hybrid systems : Co-express retinal isomerases to regenerate this compound in situ for sustained activation .

Q. Data Contradiction Analysis

Q. Why do some studies report negligible this compound signals in regenerated visual pigments, despite its known role in dark-adapted systems?

  • Methodological Answer : Regeneration protocols using 11-cis or 9-cis retinal (e.g., in HEK293S cells) may exclude 13-cis due to its lower binding affinity or instability under standard conditions (e.g., overnight incubations at 4°C). To test 13-cis-specific activity:

  • Use short regeneration times (≤1 hour) and low temperatures (2–4°C) to minimize isomerization .
  • Validate pigment formation with isomer-specific monoclonal antibodies or Raman spectroscopy .

Q. Experimental Design Considerations

Q. What controls are essential when studying this compound’s role in photoreceptor signaling pathways?

  • Methodological Answer :

  • Isomer purity controls : Verify synthetic this compound purity via HPLC (>98%) and monitor degradation during experiments .
  • Dark-adaptation controls : Pre-incubate samples in darkness for ≥2 hours to ensure equilibrium. Use light-tight containers and infrared cameras for manipulation .
  • Competition assays : Compare outcomes with all-trans or 11-cis retinal treatments to isolate 13-cis-specific effects .

Eigenschaften

IUPAC Name

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCYZXNIZJOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859212
Record name (13cis)-Retinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-86-6, 514-85-2
Record name Retinal, 13-cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Retinal, 9-cis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13-cis-Retinal
Reactant of Route 2
13-cis-Retinal
Reactant of Route 3
13-cis-Retinal
Reactant of Route 4
13-cis-Retinal
Reactant of Route 5
13-cis-Retinal
Reactant of Route 6
13-cis-Retinal

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.